Bpoc-Arg(Mtr)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bpoc-Arg(Mtr)-OH is a protected form of the amino acid arginine, where the arginine side chain is protected by the Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) group. This compound is commonly used in peptide synthesis to prevent unwanted side reactions involving the arginine side chain during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bpoc-Arg(Mtr)-OH typically involves the protection of the arginine side chain with the Mtr group This is achieved through a series of chemical reactions that introduce the Mtr group onto the arginine molecule
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale chemical reactors to produce the compound in bulk. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bpoc-Arg(Mtr)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Mtr group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers to yield the free arginine.
Coupling Reactions: The protected arginine can be coupled with other amino acids or peptides using standard peptide coupling reagents such as HBTU or DIC.
Common Reagents and Conditions
Deprotection: TFA, phenol, and scavengers such as water or triisopropylsilane are commonly used for deprotection reactions.
Coupling: HBTU, DIC, and base such as DIPEA are used for coupling reactions.
Major Products Formed
Deprotection: Free arginine is obtained after the removal of the Mtr group.
Coupling: Peptides containing arginine residues are formed through coupling reactions.
Scientific Research Applications
Bpoc-Arg(Mtr)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions by incorporating arginine residues into peptides and proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The primary function of Bpoc-Arg(Mtr)-OH is to protect the arginine side chain during peptide synthesis. The Mtr group prevents unwanted side reactions involving the guanidinium group of arginine, ensuring the integrity of the peptide chain. The Mtr group can be selectively removed under acidic conditions, allowing for the controlled release of the free arginine residue.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pmc)-OH: Another protected form of arginine where the side chain is protected by the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group.
Fmoc-Arg(Pbf)-OH: A protected form of arginine with the Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group.
Uniqueness
Bpoc-Arg(Mtr)-OH is unique due to the specific properties of the Mtr group, which provides effective protection of the arginine side chain while being easily removable under mild acidic conditions. This makes it particularly useful in the synthesis of peptides that require the incorporation of arginine residues without compromising the overall yield and purity of the final product.
Properties
IUPAC Name |
5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O7S/c1-20-19-27(42-6)21(2)22(3)28(20)44(40,41)36-30(33)34-18-10-13-26(29(37)38)35-31(39)43-32(4,5)25-16-14-24(15-17-25)23-11-8-7-9-12-23/h7-9,11-12,14-17,19,26H,10,13,18H2,1-6H3,(H,35,39)(H,37,38)(H3,33,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQNQFCUUSBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.